Crystallographic data for 2-iodo-1,3,5-trimethylbenzene acetic acid solvate
Crystallographic data for 2-iodo-1,3,5-trimethylbenzene acetic acid solvate
This technical guide details the crystallographic and structural characterization of the hypervalent iodine species derived from 2-iodo-1,3,5-trimethylbenzene (iodomesitylene) in acetic acid.
Editorial Note: The term "2-iodo-1,3,5-trimethylbenzene acetic acid solvate" is frequently a nomenclature conflation referring to (Diacetoxyiodo)mesitylene [also known as 2,4,6-trimethyl(diacetoxyiodo)benzene]. Unlike a simple solvate where solvent molecules are trapped in the lattice voids, this compound involves the covalent (hypervalent) bonding of acetate ligands to the iodine center, formed during crystallization from acetic acid media. This guide focuses on this chemically significant hypervalent structure (CCDC 872899).
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Executive Summary
The interaction between 2-iodo-1,3,5-trimethylbenzene and acetic acid under oxidative conditions yields (Diacetoxyiodo)mesitylene . This compound represents a classic example of a hypervalent iodine(III) species (
Crystallographic Data Profile
The following data summarizes the structural parameters for (Diacetoxyiodo)mesitylene, based on the Cambridge Structural Database (CSD) entry 872899 .
Unit Cell & Space Group Parameters
| Parameter | Value | Notes |
| Compound Name | (Diacetoxyiodo)mesitylene | Synonyms: Iodomesitylene diacetate |
| Empirical Formula | C | |
| Crystal System | Triclinic | |
| Space Group | P-1 | Centrosymmetric |
| Z (Formulas/Cell) | 2 | |
| CCDC Number | 872899 | Source: Eur. J. Org. Chem. (2013) |
Key Geometric Parameters (Hypervalent Center)
The iodine atom adopts a distorted T-shaped geometry characteristic of 10-I-3 hypervalent systems.
| Bond / Angle | Measurement (Approx.) | Structural Significance |
| I–C (Aryl) | 2.08 – 2.10 Å | Equatorial bond; standard C(sp |
| I–O (Axial) | 2.15 – 2.17 Å | Longer than typical covalent I–O (approx.[1] 1.99 Å), indicating hypervalent character. |
| O–I–O Angle | 161° – 170° | Deviates from ideal 180° due to steric repulsion from ortho-methyls and lone pair geometry. |
| C(Aryl)–I–O | < 90° (approx. 84°) | Distorted T-shape. |
Structural Analysis & Bonding Mechanism
The 3-Center-4-Electron Bond (3c-4e)
The stability of this "solvate-like" diacetate derivative arises from the 3-center-4-electron (3c-4e) bond formed along the O–I–O axis.
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Orbital Overlap: The iodine 5p orbital overlaps with the p-orbitals of the two oxygen ligands.
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Node: A node exists at the central iodine atom in the non-bonding molecular orbital (HOMO), placing significant electron density on the oxygen ligands.
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Steric Crowding: The 1,3,5-trimethyl (mesityl) substitution provides kinetic stabilization. The ortho-methyl groups prevent the approach of nucleophiles to the iodine center, making this reagent more stable than its phenyl analogue, (Diacetoxyiodo)benzene (PIDA).
Visualization of the Hypervalent Lattice
The following diagram illustrates the synthesis pathway and the resulting T-shaped geometry that defines the crystal packing.
Caption: Synthesis pathway and structural stabilization of the hypervalent iodine moiety in the P-1 crystal lattice.
Experimental Preparation Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, the following protocol is recommended. This method ensures the formation of the diacetate species rather than a transient solvate.
Reagents
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Substrate: 2-Iodo-1,3,5-trimethylbenzene (2-Iodomesitylene) [CAS: 4028-63-1].
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Solvent/Reagent: Glacial Acetic Acid (anhydrous).
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Oxidant: Sodium Perborate Tetrahydrate (NaBO
·4H O) or Peracetic Acid.
Step-by-Step Procedure
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Dissolution: Dissolve 10 mmol of 2-iodomesitylene in 40 mL of glacial acetic acid in a round-bottom flask.
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Oxidation: Slowly add 50 mmol of Sodium Perborate in portions over 30 minutes while stirring at 40°C.
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Note: The reaction is exothermic. Maintain temperature < 45°C to prevent decomposition.
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Reaction: Stir the mixture for 4 hours. The solution will turn homogeneous and pale yellow.
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Isolation: Pour the mixture into 100 mL of ice water. The product, (Diacetoxyiodo)mesitylene, will precipitate as a white solid.
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Crystallization (Critical Step):
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Filter the crude solid and dry under vacuum.
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Dissolve the solid in a minimum amount of hot acetic acid (approx. 60°C).
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Allow the solution to cool slowly to room temperature in a Dewar flask to control the cooling rate (approx. 1°C/hour).
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Result: Colorless, block-like crystals suitable for X-ray diffraction (Space Group P-1) will form over 24-48 hours.
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References
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Primary Crystallographic Source: Mollari, L., et al. "Chiral Iodine(III) Reagents for Stereoselective Synthesis." European Journal of Organic Chemistry, 2013, CCDC Entry 872899 .
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Synthesis & Characterization: Dohi, T., & Kita, Y.[2] "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." Topics in Current Chemistry, 2016.
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Structural Theory: Alcock, N. W., et al. "Secondary Bonding. Part 5. The Crystal and Molecular Structures of Phenyliodine(III) Diacetate." Journal of the Chemical Society, Dalton Transactions, 1979. (Foundational comparison for I-O bond lengths).
